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For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Benzyloxypurine, a purine derivative distinguished by a benzyloxy group at the 6-position of

the purine core, is a compound of significant interest in medicinal chemistry and biochemical

research.[1] Its structural similarity to endogenous purines allows it to serve as a versatile

intermediate in the synthesis of a wide array of biologically active molecules, including potential

antiviral and anticancer agents.[1] This guide provides a comprehensive overview of the

physical and chemical properties of 6-Benzyloxypurine, detailed protocols for its synthesis

and purification, and an exploration of its reactivity and applications, offering a critical resource

for researchers in the field.

Physicochemical Properties
6-Benzyloxypurine presents as a white to light yellow or green crystalline powder.[2] A

summary of its key physical properties is provided in the table below.
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Property Value Source(s)

Molecular Formula C₁₂H₁₀N₄O [2]

Molecular Weight 226.23 g/mol [2]

Melting Point 171-175 °C [2][3]

Appearance
White to light yellow to green

crystalline powder
[2]

Solubility

Insoluble in water, slightly

soluble in ethanol. Soluble in

methanol (30 mg/ml), 0.1N HCl

(18.4 mg/ml), and water (11.2

mg/ml) for a related

compound, suggesting some

aqueous solubility under

certain conditions. Miscible

with a wide range of organic

solvents like DMSO.

[4][5][6][7]

CAS Number 57500-07-9 [2]

Synthesis of 6-Benzyloxypurine
The synthesis of 6-Benzyloxypurine is most commonly achieved through the nucleophilic

substitution of 6-chloropurine with benzyl alcohol. A robust and high-yield method utilizes

phase-transfer catalysis, which avoids the need for preparing sodium benzylate and allows for

simpler reaction conditions.[8]

Experimental Protocol: Synthesis via Phase-Transfer
Catalysis
This protocol describes the synthesis of 6-Benzyloxypurine from 6-chloropurine and benzyl

alcohol in the presence of a phase-transfer catalyst.[8]

Materials:
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6-Chloropurine

Benzyl alcohol

Potassium hydroxide (solid)

Tetraoctylammonium bromide or Aliquat 336

Cold water

Acetic acid

Methanol

Ether

Procedure:

In a reaction vessel, combine benzyl alcohol, solid potassium hydroxide, and the phase-

transfer catalyst (tetraoctylammonium bromide or Aliquat 336). The molar ratio of 6-

chloropurine to benzyl alcohol to potassium hydroxide to catalyst should be approximately

1:3:2:0.1.

Stir the mixture vigorously at room temperature for 10 minutes.

Add 6-chloropurine to the reaction mixture.

Heat the mixture to 100°C and continue stirring for 5 hours.

After 5 hours, cool the reaction mixture to room temperature.

Dilute the mixture with cold water, followed by the addition of acetic acid and methanol to

precipitate the product.

Filter the solid precipitate.

Wash the precipitate sequentially with water, methanol, and ether.
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Dry the resulting solid to obtain 6-Benzyloxypurine. This method typically yields around

60% of the desired product.[8]

6-Chloropurine

Reaction at 100°C, 5h
(Phase-Transfer Catalyst)

Benzyl_Alcohol

Cooling, Precipitation,
Filtration & Washing 6-Benzyloxypurine

Click to download full resolution via product page

Caption: Synthesis workflow for 6-Benzyloxypurine.

Spectroscopic Characterization
The structural identity and purity of 6-Benzyloxypurine are confirmed through various

spectroscopic techniques.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their

neighboring environments within the molecule.

Expected Chemical Shifts:

Purine protons (H-2 and H-8): These protons are expected to appear as singlets in the

aromatic region, typically between δ 8.0 and 8.5 ppm.

Benzyl protons: The five protons on the phenyl ring will likely appear as a multiplet in the

range of δ 7.3-7.5 ppm. The two benzylic protons (-CH₂-) will present as a singlet further

upfield, around δ 5.6 ppm.

N-H proton: The N-H proton of the purine ring may appear as a broad singlet, and its

chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

Purine carbons: The carbon atoms of the purine ring are expected to resonate in the range of

δ 130-160 ppm.

Benzyl carbons: The carbons of the phenyl ring will appear between δ 127-137 ppm. The

benzylic carbon (-CH₂-) is expected around δ 68 ppm.

Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.

Expected Absorption Bands:

N-H stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹

corresponding to the N-H bond of the purine ring.

C-H aromatic stretch: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the

aromatic rings.

C-H aliphatic stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the

benzylic methylene group.

C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the

purine and benzene ring systems.

C-O stretch: An absorption band around 1200-1300 cm⁻¹ is expected for the C-O ether

linkage.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Expected Molecular Ion Peak:
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The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding

to the molecular weight of 6-Benzyloxypurine (226.23).

Fragmentation: Common fragmentation patterns would likely involve the loss of the benzyl

group (m/z 91) or the benzyloxy group (m/z 107).

Chemical Reactivity and Applications
6-Benzyloxypurine is a key intermediate in the synthesis of various purine derivatives. The

benzyloxy group can be readily cleaved, and the purine core can undergo further modifications.

N-Alkylation
The nitrogen atoms of the purine ring, particularly at the N7 and N9 positions, are susceptible

to alkylation. The reaction of 6-Benzyloxypurine with alkyl halides under phase-transfer

conditions can lead to a mixture of N7- and N9-substituted products.[8] This reactivity allows for

the introduction of various functional groups to the purine core, enabling the synthesis of a

diverse library of compounds for biological screening.
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6-Benzyloxypurine

Base (e.g., K₂CO₃)
Solvent (e.g., DMF)

R-X

N9-Alkyl-6-benzyloxypurine

N7-Alkyl-6-benzyloxypurine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude 6-Benzyloxypurine

TLC Analysis to
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Load Sample
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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